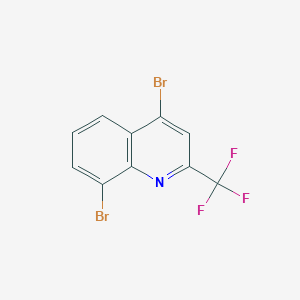

![molecular formula C11H7ClO2S B1352768 5-[(4-氯苯基)硫代]-2-糠醛 CAS No. 39689-04-8](/img/structure/B1352768.png)

5-[(4-氯苯基)硫代]-2-糠醛

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

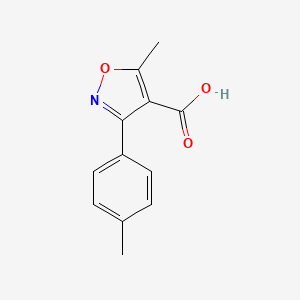

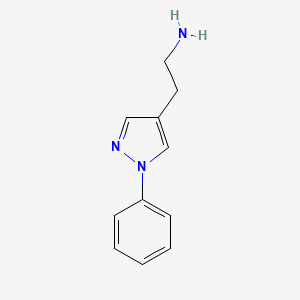

“5-[(4-Chlorophenyl)sulfanyl]-2-furaldehyde” is a chemical compound with the molecular formula C11H7ClO2S . It has a molecular weight of 238.69 .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, starting from 4-chlorobenzoic acid, 10 new 5-(4-chlorophenyl)-N-substituted-1,3,4-thiadiazole-2-sulfonamide derivatives were synthesized in six steps. The process involved esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to afford 5-(4-chlorophen-yl)-1,3,4-thiadiazole-2-thiol. This intermediate was then converted into sulfonyl chloride, followed by nucleophilic attack of the amines to give the title sulfonamides .

Molecular Structure Analysis

The molecular structure of “5-[(4-Chlorophenyl)sulfanyl]-2-furaldehyde” can be analyzed using various techniques such as X-ray diffraction, NMR, and IR spectroscopy. For example, the crystal structure of a similar compound, human glycolate oxidase (hGOX) in complex with 4-carboxy-5-[(4-chlorophenyl)sulfanyl]-1,2,3-thiadiazole (CCPST), has been determined at 2.8 Å resolution .

Physical And Chemical Properties Analysis

The physical and chemical properties of “5-[(4-Chlorophenyl)sulfanyl]-2-furaldehyde” can be deduced from its molecular structure. It has a molecular weight of 238.69 and a molecular formula of C11H7ClO2S .

科学研究应用

Synthetic Methodologies

The synthesis and application of compounds structurally related to 5-[(4-Chlorophenyl)sulfanyl]-2-furaldehyde have been explored in various scientific contexts. One study describes a synthetic method for producing 5-(chloromethyl)-2-furaldehyde through the reaction of phosphorus or sulfur chlorides with 5-(hydroxymethyl)-2-furaldehyde, employing dimethylformamide as a solvent, yielding the product in good yields of 77 to 83% (Sanda, Rigal, Delmas, & Gaset, 1992).

Analytical Chemistry

In the field of analytical chemistry, micellar electrokinetic capillary chromatography (MECC) has been utilized for the separation and determination of related compounds like 5-hydroxymethyl-2-furaldehyde (5-HMF) and 2-furaldehyde in fruit juices, highlighting the method's effectiveness in analyzing the composition of commercially processed foods without sample pretreatment (Corradini & Corradini, 1992).

Chemical Properties and Reactions

Research into the chemical properties and reactions of structurally similar compounds includes the study of sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes, which were synthesized and analyzed for their chemiluminescence upon base-induced decomposition. This research provides insight into the stability and reactivity of these compounds, which could be related to the properties of 5-[(4-Chlorophenyl)sulfanyl]-2-furaldehyde (Watanabe, Kikuchi, Maniwa, Ijuin, & Matsumoto, 2010).

Material Science and Catalysis

The exploration of catalytic processes and material science includes the hydrogenation of 5-hydroxymethyl-2-furaldehyde (HMF) to 2,5-bis(hydroxymethyl)furan (BHMF) in n-alcohol solvents using a Ru(OH)x/ZrO2 catalyst. This study showcases a highly selective and efficient method for the production of BHMF, a compound with potential applications in bio-based materials and chemicals, suggesting avenues for the catalytic transformation of 5-[(4-Chlorophenyl)sulfanyl]-2-furaldehyde (Han, Kim, Jang, Hwang, Jegal, Kim, & Lee, 2016).

Environmental Sciences

In environmental science, the degradation of chlorophenols in municipal wastewater using immobilized Alcaligenes sp. showcases the potential for bioremediation techniques to address pollution. While not directly related to 5-[(4-Chlorophenyl)sulfanyl]-2-furaldehyde, this research emphasizes the broader context of environmental management and the degradation of complex organic compounds (Westmeier & Rehm, 1987).

未来方向

属性

IUPAC Name |

5-(4-chlorophenyl)sulfanylfuran-2-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClO2S/c12-8-1-4-10(5-2-8)15-11-6-3-9(7-13)14-11/h1-7H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVUPEZXYRPDLNI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1SC2=CC=C(O2)C=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70391856 |

Source

|

| Record name | 5-[(4-Chlorophenyl)sulfanyl]furan-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70391856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[(4-Chlorophenyl)sulfanyl]-2-furaldehyde | |

CAS RN |

39689-04-8 |

Source

|

| Record name | 5-[(4-Chlorophenyl)sulfanyl]furan-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70391856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(2-Ethylbutanoyl)amino]-2-methylbenzoic acid](/img/structure/B1352692.png)

![8-(Benzyloxy)-1,4-dioxaspiro[4.5]decane](/img/structure/B1352715.png)